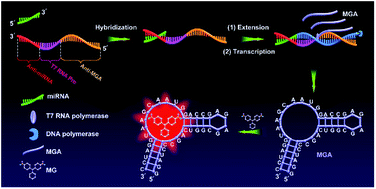A label-free aptamer-based biosensor for microRNA detection by the RNA-regulated fluorescence of malachite green†
RSC Advances Pub Date: 2019-10-15 DOI: 10.1039/C9RA07552F
Abstract
MicroRNAs (miRNAs) have been considered as promising molecular biomarkers for disease diagnosis, prognosis, as well as drug development. Herein, we wish to report a low background and label-free aptamer-based biosensor for miRNA assay by RNA-regulated fluorescence of malachite green (MG). In this biosensor-based strategy, target miRNA can specifically hybridize with the DNA extension template to form the T7 in vitro transcription system. Then the following transcription amplification produces a large number of MG RNA aptamers (MGAs) which light up the fluorescence of the MG, achieving significant fluorescence enhancement for miRNA quantitative analysis. The aptamer-based biosensor exhibits high sensitivity with a quite low detection limit of 10 amol target miRNA and high specificity to clearly discriminate very similar miRNA family members, even only one base difference. Furthermore, we have demonstrated that the biosensor is practical and reliable for the quantitative detection of miRNA in complex real samples.


Recommended Literature
- [1] Analysis of the techniques and materials of the coloured paintings in the Renshou Hall in the Summer Palace
- [2] Inclusion of multiple cycling of potential in the deep neural network classification of voltammetric reaction mechanisms
- [3] Controllable drug release and effective intracellular accumulation highlighted by anisotropic biodegradable PLGE nanoparticles†
- [4] Star-like nanostructured polyaniline and polyanisidine prepared from d-glucose: synthesis, characterization, and properties
- [5] 1,4-Bis(1,3-dioxo-2-indenylidene)cyclohexane: polymorphism, gas phase oxidation and enol form mediated radical formation in the solid state†
- [6] A hydrothermally stable Zn(ii)-based metal–organic framework: structural modulation and gas adsorption†
- [7] A facile method of synthesizing size-controlled hollow cyanoacrylate nanoparticles for transparent superhydrophobic/oleophobic surfaces†
- [8] Photoinduced intramolecular charge transfer in trans-2-[4′-(N,N-dimethylamino)styryl]imidazo[4,5-b]pyridine: effect of introducing a CC double bond†
- [9] Front cover
- [10] The iridium-catalyzed decarbonylation of aldehydes under mild conditions†










